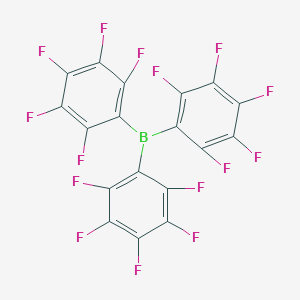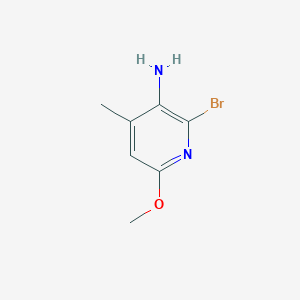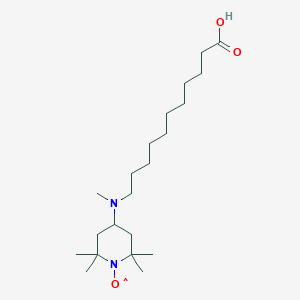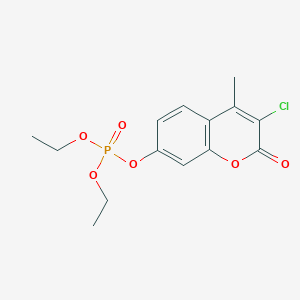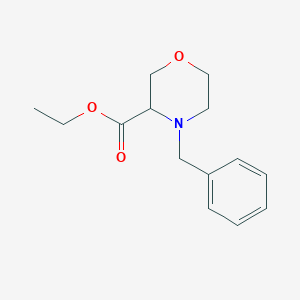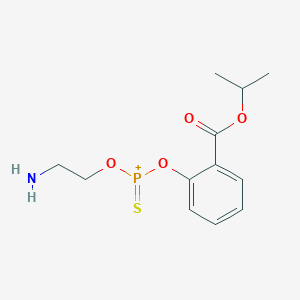
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium, commonly referred to as 2AEP, is a synthetic organic compound that has been studied for its potential use in various scientific research applications. It has been shown to have promising properties in terms of its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties
Research has shown the synthesis of related compounds through the condensation of certain alcohols with formaldehyde and secondary aliphatic and heterocyclic amines. These compounds have been evaluated for their antimicrobial properties, demonstrating significant efficiency against bacteria and fungi, surpassing some of the current medicinal antiseptics (I. Jafarov et al., 2019).
Bioremediation of Environmental Pollutants
Another study has explored the use of enzymes for the bioremediation of environmental pollutants like Bisphenol A, highlighting the potential of using enzymatic systems for the degradation of hydrophobic phenolic compounds in non-aqueous media (Urvish Chhaya & A. Gupte, 2013). This research indicates the broader potential of similar chemical structures in environmental applications.
Chemical Synthesis and Catalysis
Further studies have focused on chemical synthesis techniques, including the radical cyclization of certain ethers and hydrazones connected with alkenes, paving the way for the synthesis of cyclic β-amino acids. Such methodologies offer novel approaches to constructing complex organic compounds, which could have implications in pharmaceutical synthesis and material science (O. Miyata et al., 2002).
Antimicrobial Additives for Industrial Applications
Another area of research has investigated the synthesis of aminomethoxy derivatives of certain sulfanyl compounds as antimicrobial additives for lubricating oils, demonstrating their effectiveness in suppressing microorganism activity. This suggests potential industrial applications in enhancing the microbial resistance of lubricants (E. H. Mammadbayli et al., 2018).
Eigenschaften
CAS-Nummer |
25205-08-7 |
|---|---|
Produktname |
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium |
Molekularformel |
C12H17NO4PS+ |
Molekulargewicht |
302.31 g/mol |
IUPAC-Name |
2-aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C12H17NO4PS/c1-9(2)16-12(14)10-5-3-4-6-11(10)17-18(19)15-8-7-13/h3-6,9H,7-8,13H2,1-2H3/q+1 |
InChI-Schlüssel |
PJHFXLMZRIZDJZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC=C1O[P+](=S)OCCN |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=CC=C1O[P+](=S)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



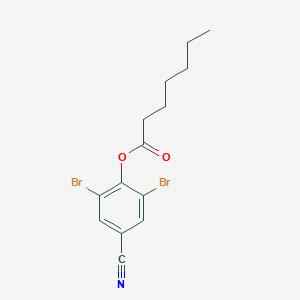
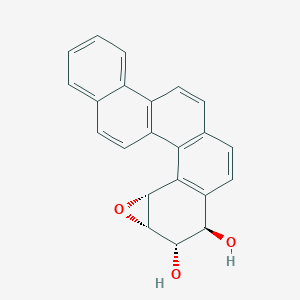
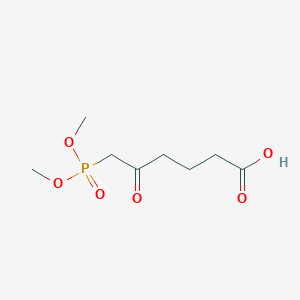
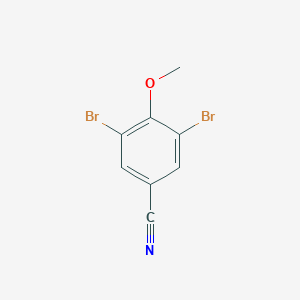
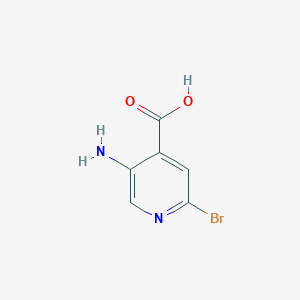

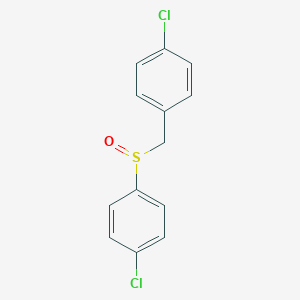
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
